molecular formula C12H13N3O B7541872 4-ethyl-N-(1H-pyrazol-4-yl)benzamide

4-ethyl-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B7541872
M. Wt: 215.25 g/mol
InChI Key: CRSCAHHLJZPVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound featuring a pyrazole core linked to a benzamide group, a scaffold recognized in medicinal chemistry for its diverse biological potential. While analytical data for this specific compound is limited, its structural class is associated with significant research into anticancer and antimicrobial agents. N-(1H-pyrazol-4-yl)benzamide analogs have been investigated as potent antiproliferative agents. Guided by activity in pancreatic cancer cell lines (e.g., MIA PaCa-2), closely related compounds have demonstrated submicromolar efficacy and have been found to act as autophagy modulators by interfering with mTORC1 reactivation and disrupting autophagic flux, presenting a potential novel mechanism of action for anticancer therapy . Furthermore, the pyrazole-benzamide structure is a key motif in the search for new antibiotics, with similar compounds showing promising in vitro antibacterial effects against challenging drug-resistant bacteria, such as New Delhi metallo-β-lactamase-1 (NDM-1) producing strains . The pyrazole moiety is a privileged structure in drug discovery, known for its presence in compounds with a wide range of activities, including anti-inflammatory and antioxidant properties . This product is offered for early discovery research to further explore these and other potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)12(16)15-11-7-13-14-8-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCAHHLJZPVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-ethyl-N-(1H-pyrazol-4-yl)benzamide has been investigated for its potential therapeutic effects. Studies have shown that derivatives of pyrazole compounds exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have been identified as autophagy modulators with the ability to disrupt cancer cell survival mechanisms under nutrient-deficient conditions .
  • Enzyme Inhibition : Research indicates that pyrazole-based compounds can inhibit enzymes such as alkaline phosphatase and ecto-nucleotidases, which are important in various physiological processes . This inhibition suggests potential applications in treating diseases where these enzymes play a critical role.

Biological Studies

The compound's interaction with biological targets is an area of active research:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Neurological Disorders : Some benzamide derivatives have shown promise in treating neurological disorders by acting on muscarinic receptors, indicating potential for developing therapies for conditions like Alzheimer's disease .

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in industrial applications:

  • Material Science : The compound is being explored for its potential in developing new materials with specific chemical properties due to its unique structure and reactivity.

Case Study 1: Anticancer Research

A study focused on the synthesis and evaluation of pyrazole derivatives demonstrated that certain compounds exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were found to disrupt autophagic flux and inhibit mTORC1 activity, suggesting their potential as novel anticancer agents .

Case Study 2: Enzyme Inhibition

Research into the inhibitory effects of benzamide derivatives on alkaline phosphatase revealed that these compounds could selectively inhibit specific isoforms of the enzyme. This selectivity highlights their potential use in therapeutic contexts where modulation of enzyme activity is beneficial .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsSubmicromolar activity against cancer cells
Biological StudiesEnzyme inhibitionInhibition of alkaline phosphatase
Industrial ApplicationsMaterial developmentPotential for new materials with unique properties
Neurological DisordersTreatment developmentInteraction with muscarinic receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Core Structure Modifications Biological Activity/Application Reference
4-ethyl-N-(1H-pyrazol-4-yl)benzamide Benzamide + 4-ethyl + 1H-pyrazol-4-yl Not explicitly reported (inference based on structural analogs) N/A
2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) Oxadiazole + trifluoromethyl-pyrazole Fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) [1]
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) Benzamide + long acyl chain + carboxyphenyl PCAF HAT inhibition (79% at 100 μM) [3]
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide Benzamide + diphenylpyrazole + cyano Gene-chemical interactions (CTD dataset) [6]
N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives Thiadiazole + nitro group Antimicrobial activity against E. coli and C. albicans [2]

Key Structural Differences and Implications

  • Pyrazole Substitution : Unlike this compound, oxadiazole derivatives (e.g., compound 5a) incorporate a trifluoromethyl group on the pyrazole ring, enhancing fungicidal activity via increased electronegativity and steric bulk .
  • Acyl Chain Length : Benzamide analogs with long acyl chains (e.g., compound 17) exhibit improved PCAF HAT inhibitory activity compared to shorter chains, suggesting that lipophilicity enhances target binding . In contrast, the ethyl group in this compound may balance hydrophobicity without excessive bulk.
  • Functional Groups : Thiadiazole derivatives (e.g., ) replace the benzamide core with a sulfur-containing heterocycle, broadening antimicrobial spectrum but reducing compatibility with mammalian targets .

Pharmacological and Agrochemcial Performance

  • Fungicidal Activity : Oxadiazole analogs (e.g., 5a, 5g) achieve >50% inhibition against plant pathogens at 50 μg/mL, outperforming many benzamide derivatives . The absence of a sulfur or oxadiazole ring in this compound may limit its fungicidal potency.
  • Enzyme Inhibition: Benzamides with carboxyphenyl groups (e.g., compound 17) show strong PCAF HAT inhibition (79%), whereas shorter acyl chains or simpler benzamides (e.g., anthranilic acid) are less effective .
  • Antimicrobial Potential: Thiadiazole derivatives () exhibit broad-spectrum activity, but benzamide-pyrazole hybrids (e.g., 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) are more selective in gene-chemical interactions .

Preparation Methods

Cyclocondensation and Pyrazole Ring Formation

The pyrazole moiety in 4-ethyl-N-(1H-pyrazol-4-yl)benzamide is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or enones under acidic or microwave-assisted conditions. For example, 4-nitrophenylhydrazine reacts with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate in acetic acid to form 1-(4-nitrophenyl)-1H-pyrazole intermediates. This step is critical for establishing the pyrazole scaffold, with microwave heating reducing reaction times from hours to minutes.

Reduction of Nitro Groups to Amines

Following pyrazole formation, nitro groups are reduced to amines using catalytic hydrogenation (e.g., Pd/C) or alternative reducing agents. In one protocol, 1-(4-nitrophenyl)-1H-pyrazole derivatives undergo hydrogenation at 50 psi H₂ in ethanol to yield 1-(4-aminophenyl)-1H-pyrazoles. This step achieves >80% yield but requires careful control to avoid over-reduction or dehalogenation in halogenated analogs.

Amidation with 4-Ethylbenzoyl Chloride

The final amidation step couples the pyrazole-4-amine with 4-ethylbenzoyl chloride. This reaction is typically conducted in dichloromethane or THF using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized by reacting 4-aminophenazone with substituted benzoyl chlorides under inert conditions. Yields for analogous reactions range from 65% to 92%, depending on the substituents.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. In a three-step protocol, microwave-assisted cyclocondensation (175°C, 1.5 min) and hydrogenation reduced total processing time from ~48 hours to <2 hours while improving yields by 15–20%. This method is particularly advantageous for thermally sensitive intermediates.

Continuous Flow Chemistry

Continuous flow systems have been employed for the first two steps (cyclocondensation and reduction), achieving comparable yields (78–85%) to batch methods but with superior reproducibility. For example, a mixture of 4-nitrophenylhydrazine and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate in acetic acid was processed in a flow reactor at 100°C, yielding 82% of the pyrazole intermediate.

One-Pot Strategies

Recent patents highlight one-pot syntheses combining cyclocondensation and amidation. A notable example involves reacting 4-bromophenylhydrazine with 1,3-dicarbonyl compounds, followed by Pd-catalyzed Buchwald–Hartwig amidation with 4-ethylbenzamide derivatives. This bypasses isolation of intermediates, reducing purification steps and improving overall efficiency.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeScalability
Conventional BatchAcOH, 80°C, 12 h65–75>24 hModerate
Microwave-Assisted175°C, 1.5 min80–922 hHigh
Continuous Flow100°C, 10 min residence time78–851 hHigh
One-Pot AmidationPd(OAc)₂, XPhos, 110°C70–886–8 hModerate

Key Observations :

  • Microwave and flow methods offer superior yields and shorter reaction times.

  • One-pot strategies reduce purification but require precise stoichiometric control.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Common issues include:

  • Nitro-group over-reduction : Mitigated by using Pd/C with controlled H₂ pressure.

  • Pyrazole tautomerism : Addressed via pH control during cyclocondensation.

  • Amide hydrolysis : Minimized by using anhydrous conditions and molecular sieves.

Purification Techniques

  • Flash chromatography : Effective for separating regioisomers (e.g., 1H-pyrazol-4-amine vs. 1H-pyrazol-3-amine).

  • Recrystallization : Aqueous DMF or ethanol/water mixtures yield high-purity products.

Industrial-Scale Considerations

For large-scale production, continuous flow systems are preferred due to their reproducibility and reduced solvent waste. Catalytic hydrogenation reactors and in-line analytics (e.g., FTIR monitoring) ensure consistent amine intermediate quality.

Emerging Innovations

  • Enzyme-mediated amidation : Preliminary studies show lipases (e.g., CAL-B) catalyze benzamide formation under mild conditions, though yields remain suboptimal (40–55%).

  • Electrochemical synthesis : Direct coupling of pyrazole amines and carboxylic acids via anodic oxidation, avoiding coupling agents .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and purity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% threshold for biological assays) .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions (if applicable) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Advanced Research Question
Methodology :

  • Analog Synthesis : Modify the ethyl group or pyrazole ring (e.g., halogenation, alkyl chain variation) .
  • Biological Assays : Test analogs against target proteins (e.g., P2X7 receptor inhibition, kinase assays) .
  • Data Analysis : Use IC50_{50} values and computational docking (AutoDock Vina) to correlate substituents with activity .

Q. Example SAR Table :

Analog StructureKey ModificationBiological Activity (IC50_{50})Source
N-(1H-Pyrazol-4-yl)-4-methylbenzamideMethyl substituentP2X7 inhibition: 320 nM
This compoundEthyl substituentP2X7 inhibition: 150 nM
4-Chloro-N-(1H-pyrazol-4-yl)benzamideHalogen substitutionAnticancer: IC50_{50} 8 µM

What methodologies are employed to elucidate the mechanism of action of this compound in biological systems?

Advanced Research Question

  • Molecular Docking : Predict binding affinity to targets (e.g., TGF-β receptors, P2X7) using Schrödinger Suite .
  • Enzyme Inhibition Assays : Measure activity in vitro (e.g., ADP-Glo™ kinase assays) .
  • Cellular Models : Use HEK293 or cancer cell lines to assess apoptosis (flow cytometry) or cytokine release (ELISA) .
  • Pharmacokinetic Studies : Evaluate metabolic stability (microsomal assays) and blood-brain barrier penetration .

How should researchers address contradictory findings in reported biological activities of this compound analogs?

Advanced Research Question

  • Variable Analysis : Compare assay conditions (e.g., cell line specificity, incubation time) .
  • Structural Validation : Confirm analog purity and stereochemistry (NMR, HPLC) .
  • Dose-Response Curves : Replicate studies across multiple concentrations to validate potency trends .
  • Meta-Analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus targets .

What are the key physicochemical properties of this compound, and how do they influence experimental design?

Basic Research Question

  • LogP : ~2.1 (moderate lipophilicity; suitable for cellular uptake) .
  • Solubility : Poor aqueous solubility (<50 µM); requires DMSO stock solutions for in vitro work .
  • Stability : Hydrolytically stable at pH 7.4 but degrades under strong acidic/basic conditions .
  • Melting Point : ~180–185°C (determined via DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.